molecular formula C14H11ClFNOS B1470870 3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1443981-54-1

3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B1470870
CAS No.: 1443981-54-1
M. Wt: 295.8 g/mol
InChI Key: GMBOUMNYICQVBI-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals a distinctive molecular architecture characterized by specific geometric parameters and spatial arrangements. The compound features a fused ring system comprising a cyclopentathiophene core with a saturated five-membered ring component, as evidenced by the 4H,5H,6H nomenclature indicating the presence of methylene groups at positions 4, 5, and 6. The molecular structure can be represented by the Simplified Molecular Input Line Entry System code: NC1=C(C(C2=CC=C(Cl)C(F)=C2)=O)C(CCC3)=C3S1, which provides a systematic description of the atomic connectivity.

The International Union of Pure and Applied Chemistry name for this compound is (2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-3-fluorophenyl)methanone, which precisely describes the substitution pattern and functional group arrangements. The molecular geometry is fundamentally influenced by the presence of the thiophene sulfur atom, which introduces specific electronic and steric effects that determine the overall conformation of the molecule.

Crystallographic studies of related cyclopenta[b]thiophene derivatives have provided valuable insights into the structural characteristics of this compound class. For instance, analysis of ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate revealed that the angle between the mean plane defined by the atoms of the 5,6-dihydro-4H-cyclopenta[b]thiophene moiety and the phenyl ring is 72.8 degrees, with a root mean square deviation of 0.19 Ångströms. This geometric parameter suggests that similar angular relationships may exist in this compound between the cyclopentathiophene core and the chlorofluorobenzene ring.

Structural Parameter Value Reference Compound
Ring System Cyclopenta[b]thiophene Target compound
Molecular Formula C14H11ClFNOS Target compound
Molecular Weight 295.76 g/mol Target compound
Interplanar Angle ~72.8° Related derivative
Root Mean Square Deviation ~0.19 Å Related derivative

Conformational Studies via X-ray Diffraction and NMR Spectroscopy

Conformational analysis of this compound through X-ray diffraction techniques provides critical information about the preferred spatial arrangements of the molecule in the solid state. The compound exhibits structural features that are characteristic of fused thiophene systems, where the sulfur atom plays a crucial role in determining the electronic distribution and molecular conformation.

Nuclear Magnetic Resonance spectroscopy serves as a complementary technique for conformational studies, particularly in solution-phase analysis. The prediction and interpretation of Nuclear Magnetic Resonance spectra for compounds of this complexity require sophisticated computational approaches. The presence of multiple aromatic systems, including the thiophene ring and the chlorofluorobenzene substituent, creates distinctive chemical shift patterns that can be used to confirm structural assignments and analyze conformational preferences.

The conformational flexibility of the cyclopentathiophene core is influenced by the degree of saturation in the five-membered ring component. Unlike fully aromatic thiophene systems, the 4H,5H,6H-cyclopenta[b]thiophene framework contains sp3-hybridized carbon atoms that introduce conformational degrees of freedom. This structural feature has been observed in related compounds, where crystallographic analysis has revealed specific conformational preferences.

Comparative analysis with structurally related compounds, such as E-7-fluoro-2-(4-methoxy-3-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, demonstrates that halogen-substituted aromatic systems can adopt specific conformational arrangements that minimize steric interactions while maximizing favorable electronic interactions. The crystal structure analysis of this related compound revealed a dihedral angle of approximately 62 degrees between aromatic ring systems, which may provide insight into the conformational behavior of this compound.

Analytical Technique Application Structural Information
X-ray Diffraction Solid-state structure Bond lengths, angles, conformation
Nuclear Magnetic Resonance Solution-state analysis Chemical shifts, coupling patterns
Computational Modeling Conformational prediction Energy-minimized structures

Comparative Structural Analysis with Analogous Cyclopenta[b]thiophene Derivatives

The structural analysis of this compound benefits significantly from comparison with analogous cyclopenta[b]thiophene derivatives that have been characterized through various analytical techniques. A systematic examination of related compounds reveals important structure-activity relationships and provides context for understanding the unique features of this particular molecule.

Ethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate represents a closely related structural analogue that shares the cyclopenta[b]thiophene core with similar substitution patterns. This compound exhibits a molecular formula of C15H14ClNO3S and demonstrates the structural diversity possible within this chemical class. The presence of both an amino group and a carboxylate ester functional group contributes to its unique chemical behavior and provides insight into the electronic effects that govern the behavior of cyclopenta[b]thiophene derivatives.

Another significant comparative example is 3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine, which features a similar substitution pattern but with different halogen substituents. This compound has a molecular formula of C14H9BrF3NOS and a molecular weight of approximately 356.14 grams per mole. The structural comparison between these compounds highlights the effects of different halogen substituents on molecular geometry and electronic properties.

The series of 3-(substituted benzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine derivatives provides valuable comparative data for understanding structure-property relationships. For instance, 3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine (molecular formula C15H12F3NOS, molecular weight 311.32 grams per mole) demonstrates how electron-withdrawing substituents influence the overall molecular properties. Similarly, 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine represents a simpler analogue that allows for direct comparison of the effects of single versus multiple halogen substitution.

Crystallographic studies of related pyrazole derivatives have provided detailed geometric parameters that can be extrapolated to understand the structural features of cyclopenta[b]thiophene systems. For example, analysis of 3-(2-aminophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone revealed specific bond lengths and angles that are characteristic of heterocyclic compounds with similar electronic structures. The calculated carbon-nitrogen bond lengths in these systems ranged from 1.298 to 1.300 Ångströms, providing reference values for comparison with cyclopenta[b]thiophene derivatives.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target compound C14H11ClFNOS 295.76 Chloro-fluoro substitution
Ethyl chlorobenzoyl derivative C15H14ClNO3S - Carboxylate ester group
Bromo-trifluoromethyl analogue C14H9BrF3NOS 356.14 Bromo-trifluoromethyl substitution
Trifluoromethyl derivative C15H12F3NOS 311.32 Trifluoromethyl group
Fluoro analogue - - Single fluorine substitution

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNOS/c15-9-5-4-7(6-10(9)16)13(18)12-8-2-1-3-11(8)19-14(12)17/h4-6H,1-3,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBOUMNYICQVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC(=C(C=C3)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological profiles, and specific case studies.

Chemical Structure and Properties

The compound features a unique cyclopentathiophene core substituted with a chlorofluorobenzoyl moiety. Its molecular formula is C14H10ClF N2S, with a molecular weight of approximately 284.75 g/mol. The presence of halogens (chlorine and fluorine) suggests potential interactions with biological targets that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and coupling reactions. The synthetic route may vary based on the desired purity and yield. For instance, microwave-assisted methods have been noted for improving yields in similar amine-linked compounds .

Antiparasitic Activity

Research indicates that compounds structurally related to this compound exhibit significant antiparasitic activity. A study highlighted that derivatives targeting Leishmania parasites showed promising results in vitro, suggesting that modifications to the benzoyl moiety can enhance efficacy against parasitic infections .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Preliminary data suggest that it may act as an inhibitor for 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. Related compounds demonstrated IC50 values in the nanomolar range (e.g., 700 nM), indicating strong inhibition potential .

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines, some derivatives have shown significant activity. For instance, certain analogs exhibited GI50 values as low as 10 nM against leukemia cell lines like CCRF-CEM, indicating potential for further development as anticancer agents .

Case Study 1: Antiparasitic Screening

A series of analogs based on the cyclopentathiophene scaffold were synthesized and screened for activity against Leishmania donovani. The most active compound demonstrated an IC50 of 0.5 µM, significantly outperforming existing treatments .

Case Study 2: Enzyme Inhibition Profile

A detailed study assessed the inhibition of 17β-HSD by various analogs of the target compound. The most potent inhibitor was identified with an IC50 of 900 nM, showcasing the compound's potential in modulating steroid hormone levels .

Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 Value (nM)Reference
Analog AAntiparasitic500
Analog BEnzyme Inhibition (17β-HSD)700
Analog CCytotoxicity (CCRF-CEM)10

Comparison with Similar Compounds

Structural Analogs with Modified Benzoyl Substituents

Compound Name Substituents on Benzoyl Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound 4-chloro-3-fluoro C₁₄H₁₁ClFNOS* ~295.75† Not explicitly provided; inferred electronic effects from Cl/F substituents.
3-[4-(Trifluoromethyl)benzoyl] analog 4-(trifluoromethyl) C₁₅H₁₂F₃NOS 311.3 Predicted CCS (M+H)+: 170.2 Ų; higher lipophilicity due to CF₃ group.
3-[2-Bromo-4-(trifluoromethyl)benzoyl] analog 2-bromo-4-(trifluoromethyl) C₁₅H₁₀BrF₃NOS 382.3 Commercial availability (priced at €542/50mg); steric bulk from Br may hinder binding.
3-(3-Methoxybenzoyl) analog 3-methoxy C₁₄H₁₃NO₂S 267.3 Electron-donating methoxy group may reduce metabolic stability compared to halogens.
3-Benzoyl analog None (unsubstituted) C₁₄H₁₃NOS 243.3 CAS 40312-29-6; simpler structure with no halogen-driven electronic effects.

*Inferred formula; †Calculated based on and substituent addition.

Key Observations:
  • Lipophilicity : The trifluoromethyl group (CF₃) in increases lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility. The target compound’s Cl/F substituents balance moderate lipophilicity with polarity .
  • Steric Considerations : The bromo-substituted analog () introduces steric hindrance, which could disrupt interactions in tightly packed biological targets compared to the smaller Cl/F groups .

Heterocyclic Core Modifications

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine
  • Structure : Replaces cyclopenta[b]thiophene with a thiazole ring and substitutes benzyl (4-chloro-2-fluoro) instead of benzoyl.
  • Implications : The thiazole core (aromatic with two heteroatoms) offers different hydrogen-bonding capabilities and electronic properties. The benzyl group’s substituent positioning (4-Cl, 2-F) mirrors the target compound’s benzoyl but may alter target engagement due to reduced conjugation .

Preparation Methods

Cyclopenta[b]thiophene Core Formation

The cyclopenta[b]thiophene framework is typically synthesized via cyclization reactions involving thiophene derivatives and cyclopentane precursors. Although specific literature detailing the exact cyclization for this compound is limited, related benzo[b]thiophene derivatives have been prepared through intramolecular cyclization of suitable precursors under reflux conditions in organic solvents such as toluene or xylene.

Introduction of the 4-Chloro-3-fluorobenzoyl Group

The benzoyl substituent bearing chloro and fluoro substituents at the 4- and 3-positions respectively is introduced via acylation reactions. Typical methods involve:

  • Friedel-Crafts acylation using 4-chloro-3-fluorobenzoyl chloride or anhydride reagents with the cyclopenta[b]thiophene intermediate under Lewis acid catalysis.
  • Alternative routes may involve coupling reactions where a halogenated benzoyl precursor is reacted with the thiophene core under palladium-catalyzed cross-coupling conditions.

These methods ensure regioselective functionalization at the 3-position of the cyclopenta[b]thiophene ring.

Amination at the 2-Position of Thiophene

The amine group at the 2-position is introduced by nucleophilic substitution or reductive amination strategies:

  • Direct amination of a 2-halogenated cyclopenta[b]thiophene intermediate using ammonia or amine sources under reflux in polar solvents.
  • Reduction of nitro or other nitrogen-containing precursors on the thiophene ring using iron powder and ammonium chloride in ethanol-water mixtures, followed by purification steps.

Representative Experimental Procedures and Reaction Conditions

Step Reaction Type Reagents & Conditions Yield & Notes
1. Cyclopenta[b]thiophene formation Cyclization Heating in toluene/xylene, reflux, 10 h Moderate to high yield; requires monitoring by TLC
2. Acylation with 4-chloro-3-fluorobenzoyl chloride Friedel-Crafts acylation Lewis acid catalyst (AlCl3 or FeCl3), dry solvent, 0–25°C to reflux High regioselectivity; purified by recrystallization
3. Amination at 2-position Reductive amination or nucleophilic substitution Fe powder, NH4Cl in EtOH/H2O reflux 5 h; filtration and washing Yields ~60-70%; purity >90% by HPLC

Note: The reductive amination step is adapted from analogous procedures for related benzo[b]thiophene derivatives, where iron powder and ammonium chloride reduce nitro groups to amines efficiently.

Purification and Characterization

  • The crude product is typically purified by recrystallization from solvents such as isopropanol or acetone.
  • Filtration, washing with aqueous and organic solvents, and drying under vacuum at 25–60°C are standard.
  • Purity is verified by HPLC, with reported purities exceeding 90%.
  • Melting points and spectral data (NMR, MS) confirm structure and purity.

Summary Table of Preparation Parameters

Parameter Details
Core synthesis Cyclization in refluxing aromatic solvents
Acylation reagent 4-chloro-3-fluorobenzoyl chloride or equivalent
Catalysts Lewis acids (AlCl3, FeCl3) or Pd catalysts for coupling
Amination method Reductive amination using Fe/NH4Cl or nucleophilic substitution
Solvents Toluene, xylene, ethanol, isopropanol, dichloromethane
Temperature range 0°C to reflux (50–120°C) depending on step
Reaction time 5–10 hours per step
Purification Recrystallization, filtration, vacuum drying
Yield Typically 60–70% overall

Research Findings and Optimization Notes

  • The choice of solvent and temperature critically affects regioselectivity and yield during the acylation step.
  • Reductive amination with iron powder is a cost-effective and scalable method for amine introduction, with minimal side reactions.
  • Sequential recrystallizations improve purity significantly, essential for pharmaceutical-grade material.
  • Reaction monitoring by TLC and HPLC ensures high-quality control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, cyclopenta[b]thiophene derivatives are often prepared via cyclization of thiophene precursors under acidic or basic conditions. The benzoyl group can be introduced via Friedel-Crafts acylation using 4-chloro-3-fluorobenzoyl chloride in the presence of Lewis acids like AlCl₃ . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions. Microwave-assisted synthesis, as demonstrated for similar thiazole derivatives, may improve yield and reduce reaction time .

Q. What spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure, particularly to resolve signals from the chloro-fluorobenzoyl group and cyclopenta-thiophene core. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹). X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .

Q. How can purity and stability be assessed during storage?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) monitors purity. Accelerated stability studies under varying temperatures and humidity levels (e.g., 40°C/75% RH) assess degradation pathways. Mass balance analysis and forced degradation (e.g., exposure to light, oxidizers) identify labile functional groups, such as the fluorobenzoyl moiety .

Advanced Research Questions

Q. How do substituents on the benzoyl group influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents (e.g., -Cl, -F, -CF₃). Computational docking models (e.g., AutoDock) predict interactions with biological targets, while in vitro assays (e.g., enzyme inhibition) quantify potency. For example, electron-withdrawing groups like -F and -Cl enhance binding affinity to hydrophobic pockets in target proteins, as observed in related triazole derivatives .

Q. What strategies mitigate solubility issues during in vitro assays?

  • Methodological Answer : Co-solvents (e.g., DMSO:water mixtures) or formulation with cyclodextrins improve aqueous solubility. Modifying the benzoyl group to include polar substituents (e.g., -OH, -NH₂) enhances hydrophilicity, as demonstrated in fluorinated thiophene analogs . Dynamic light scattering (DLS) monitors aggregation in solution.

Q. How can reaction yields be optimized in the final synthesis step?

  • Methodological Answer : Design of Experiments (DoE) evaluates variables like catalyst loading (e.g., Pd/C for hydrogenation), temperature, and solvent polarity. For example, replacing traditional heating with microwave irradiation increased yields by 20% in similar thiazole syntheses . Purification via flash chromatography (hexane:EtOAc gradient) removes unreacted benzoyl chloride intermediates .

Q. What computational methods analyze electronic effects of chloro and fluoro substituents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify electron-withdrawing effects on the thiophene ring’s aromaticity. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between substituents and the cyclopenta core. These insights guide the design of derivatives with tuned redox potentials .

Data Contradictions and Resolution

  • reports iron powder reduction for nitro intermediates, while uses sodium borohydride. Researchers must validate reducing agents based on substrate compatibility.
  • highlights flammability risks, conflicting with microwave synthesis in . Mitigation involves strict temperature control and inert atmospheres.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Reactant of Route 2
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3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

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